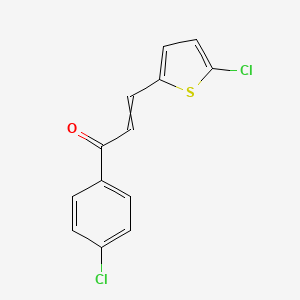

1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2OS/c14-10-3-1-9(2-4-10)12(16)7-5-11-6-8-13(15)17-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCSRJAUPXKFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC2=CC=C(S2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945278 | |

| Record name | 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22619-36-9 | |

| Record name | 1-(4-Chlorophenyl)-3-(5-chloro-2-thienyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22619-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',5-Dichloro-2-thienylchalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022619369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',5-dichloro-2-thienylchalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Claisen-Schmidt Condensation: The Principal Synthetic Route

The most widely employed method for synthesizing 1-(4-chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one is the base-catalyzed Claisen-Schmidt condensation between 4-chlorobenzaldehyde and 5-chlorothiophene-2-carbaldehyde or the corresponding ketone derivative.

$$

\text{4-chlorobenzaldehyde} + \text{5-chlorothiophen-2-yl ketone} \xrightarrow[\text{solvent}]{\text{NaOH or KOH}} \text{1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one}

$$

- Solvent: Methanol or ethanol (15-20 mL per 0.01 mol scale)

- Base catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH), often aqueous 50% w/v

- Temperature: Room temperature to mild heating (25–60 °C)

- Reaction time: 4 to 16 hours, depending on scale and stirring efficiency

- Work-up: Precipitation by pouring reaction mixture into ice water, filtration, washing, and recrystallization from methanol or ethanol

Kumar et al. (2013) reported dissolving equimolar amounts (0.01 mol) of 1-(2,5-dichlorothiophen-3-yl)ethanone and 2-chlorobenzaldehyde in methanol, adding catalytic NaOH dropwise with vigorous stirring, and stirring at room temperature for 4 hours. The crude product was filtered and recrystallized to obtain the chalcone with melting points consistent with literature values.

In a related synthesis, 5 mmol of 4-chlorobenzaldehyde and 5 mmol of 5-chlorothiophen-2-carbaldehyde were reacted in methanol with 50% NaOH for about 16 hours at room temperature. The progress was monitored by thin-layer chromatography (TLC). After completion, the mixture was poured into ice water, and the precipitate was filtered and dried.

Alternative Synthetic Approaches

Microwave irradiation has been employed to accelerate the Claisen-Schmidt condensation, reducing reaction times drastically from hours to minutes and improving yields.

For example, in the synthesis of related chalcones such as 3-(3-bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one, microwave-assisted synthesis achieved yields up to 91% in 2 minutes compared to 80% yield in 24 hours under conventional heating.

This method involves mixing the aldehyde and ketone in a suitable solvent (e.g., ethanol or methanol) with a base catalyst and irradiating under controlled microwave conditions.

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Methanol, Ethanol | Polar protic solvents favor condensation |

| Base catalyst | NaOH (50% w/v aqueous), KOH | Catalytic amounts, added dropwise |

| Temperature | 25–60 °C (room temperature to mild heating) | Higher temperatures may speed reaction |

| Reaction time | 4–16 hours (conventional), 2–10 minutes (microwave) | Monitored by TLC |

| Molar ratio | 1:1 aldehyde to ketone | Stoichiometric balance for optimal yield |

| Work-up | Ice water quenching, filtration, recrystallization | Purification by recrystallization or chromatography |

Purification Techniques

- Recrystallization: The crude product is commonly recrystallized from methanol or ethanol to enhance purity.

- Chromatography: In some cases, column chromatography on silica gel is used for further purification, especially when side products or unreacted starting materials are present.

Analytical Characterization Supporting Preparation

- Melting Point: Typically around 352–363 K (79–90 °C), confirming purity and identity.

- Spectroscopic Data: IR spectra show characteristic carbonyl (C=O) stretch near 1645 cm⁻¹; $$ ^1H $$ NMR displays vinyl protons with coupling constants around 15–16 Hz, confirming trans (E) configuration of the double bond.

- Elemental Analysis: Consistent with calculated values for C, H, Cl, and S content.

- X-ray Crystallography: Structural confirmation has been reported, showing the planar enone bridge between the chlorophenyl and chlorothiophene rings.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Conventional Claisen-Schmidt | 4-chlorobenzaldehyde + 5-chlorothiophen-2-carbaldehyde | NaOH in methanol, room temp or mild heat | 4–16 hours | 75–85 | Simple, widely used |

| Microwave-Assisted | Same as above | NaOH in ethanol, microwave irradiation | 2–10 minutes | 85–91 | Faster, higher yield |

| Industrial Scale-Up | Same as above | Continuous flow reactors, optimized base | Variable | High | Enhanced efficiency and control |

Research Findings and Notes

The Claisen-Schmidt condensation remains the gold standard for synthesizing chalcones including 1-(4-chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one due to its simplicity, cost-effectiveness, and good yields.

Microwave-assisted synthesis offers significant advantages in reducing reaction time and improving yield, making it attractive for rapid synthesis and potential industrial applications.

Purity and structural integrity are confirmed by multiple analytical techniques, including X-ray crystallography, which also provides insight into molecular conformation and intramolecular interactions.

The presence of chloro substituents on both phenyl and thiophene rings influences the electronic properties and reactivity of the compound, which is important for downstream chemical modifications and biological activity studies.

Chemical Reactions Analysis

Oxidation Reactions

The conjugated enone system undergoes oxidation at the double bond or carbonyl group:

| Reagent/Conditions | Products | Mechanistic Pathway | References |

|---|---|---|---|

| m-CPBA (m-chloroperbenzoic acid) | Epoxide formation at C=C bond | Electrophilic epoxidation | |

| KMnO₄ (acidic conditions) | Cleavage to 4-chlorobenzoic acid derivatives | Oxidative cleavage of enone system | |

| Ozone (O₃) followed by H₂O₂ | Formation of dicarbonyl compounds | Ozonolysis with reductive workup |

Reduction Reactions

The double bond and ketone group are susceptible to reduction:

| Reagent/Conditions | Products | Selectivity | References |

|---|---|---|---|

| NaBH₄ (methanol, 0°C) | Allylic alcohol | Partial reduction of carbonyl | |

| LiAlH₄ (THF, reflux) | Fully saturated propane derivative | Complete reduction of C=C and C=O | |

| H₂/Pd-C (room temperature) | 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)propane | Catalytic hydrogenation |

Substitution Reactions

Chlorine atoms on aromatic rings participate in nucleophilic substitutions:

| Reagent | Conditions | Products | References |

|---|---|---|---|

| NaOH (aqueous ethanol, 80°C) | Replacement of Cl with -OH | Hydroxylated thiophene/phenyl rings | |

| NH₃ (sealed tube, 120°C) | Amination at para-chlorophenyl group | Aniline derivative |

Cyclization and Cycloaddition

The enone system facilitates heterocycle formation:

Diels-Alder Reaction

Acts as a dienophile with electron-rich dienes (e.g., furan) to form six-membered cycloadducts.

Michael Addition

The α,β-unsaturated ketone undergoes nucleophilic additions:

| Nucleophile | Conditions | Products | References |

|---|---|---|---|

| Ethyl acetoacetate | K₂CO₃, DMF, 60°C | β-Diketo adduct | |

| Thiophenol | Et₃N, CH₂Cl₂, RT | Sulfur-containing adduct |

Mechanistic and Structural Insights

-

Electronic Effects : Chlorine substituents enhance electrophilicity of the enone system, accelerating reactions with nucleophiles .

-

Stereochemistry : Reduction and cyclization reactions exhibit stereoselectivity influenced by the thiophene ring’s electronic environment .

-

Thermodynamic Stability : Computational studies (DFT) confirm the (E)-configuration is thermodynamically favored due to reduced steric hindrance .

Scientific Research Applications

Chemistry

In organic chemistry, 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation: Formation of epoxides or other oxidized derivatives.

- Reduction: Conversion to alcohols or alkanes.

- Substitution Reactions: Halogen atoms can be replaced with other functional groups through nucleophilic substitution.

Biology

This compound has been studied for its potential antimicrobial and antifungal properties . Research indicates that it exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents. For example:

- A study demonstrated that derivatives of this chalcone showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Medicine

1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one is under investigation for its anti-inflammatory and anticancer activities. Its mechanism of action may involve the inhibition of specific enzymes or cellular receptors linked to inflammation and tumor growth. Notable findings include:

- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Industrial Applications

In addition to its research applications, 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one is utilized in the development of new materials with specific electronic or optical properties. Its unique electronic configuration due to the chlorinated phenyl and thiophene rings enhances its reactivity, making it valuable in material science.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one involves interaction with various molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Chalcone derivatives with variations in aryl/heteroaryl substituents exhibit distinct physicochemical, biological, and optical properties. Below is a detailed comparison:

Structural and Electronic Modifications

Table 1: Substituent Effects on Key Properties

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s dual chloro substituents enhance electron-withdrawing effects, increasing dipole moment and polarizability compared to analogs like 1-(5-ClThiophen-2-yl)-3-Phprop-2-en-1-one (non-chlorinated phenyl) . Methoxy (4-MeOPh) and dimethylamino (4-NMe₂Ph) groups in analogs introduce electron-donating effects, improving charge transfer and NLO performance .

Biological Activity:

- The 2,4-dichlorophenyl analog () exhibits significant antioxidant activity (19.87% DPPH inhibition), outperforming ascorbic acid (16.13%) . The target compound’s bioactivity remains unexplored but could be modulated by substituent positioning.

Crystal Packing and Solubility:

- Derivatives with bulky substituents (e.g., 2,3-dihydrobenzofuran-5-yl in ) show altered crystal packing via Hirshfeld surface analysis, affecting solubility and melting points .

Nonlinear Optical (NLO) Properties

- Target Compound vs. Methoxy-Substituted Analogs: DFT studies () show that 4-methoxy substitution increases dipole moment (µ) and hyperpolarizability (β) due to enhanced charge asymmetry. For example, (E)-1-(4-ClPh)-3-(4-MeOPh)prop-2-en-1-one has µ = 5.2 D and β = 12.4 × 10⁻³⁰ esu, surpassing urea (µ = 1.3 D, β = 0.7 × 10⁻³⁰ esu) .

- Dimethylamino-Substituted Analog: The 4-NMe₂Ph derivative () exhibits red-shifted absorption and higher β values due to strong intramolecular charge transfer, making it suitable for two-photon absorption applications .

Biological Activity

1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one, a compound with the CAS number 956-04-7, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula for 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one is , with a molecular weight of 283.17 g/mol. The structural representation highlights the presence of both chlorophenyl and chlorothiophenyl groups, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 283.17 g/mol |

| CAS Number | 956-04-7 |

| PubChem ID | 90813 |

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one exhibit notable antimicrobial properties. For instance, molecular docking studies indicate good binding affinity against various microbial targets, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .

Anticancer Potential

Research indicates that the compound may possess anticancer properties. In vitro studies have shown that it can induce cell cycle arrest in cancer cells, particularly in T-24 and PC-3 cell lines. These effects are likely mediated through the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair .

Case Study: Cell Cycle Arrest

In a notable study involving T-24 cancer cells, treatment with derivatives of 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one resulted in significant cell cycle arrest at the S phase. This suggests that the compound could be further explored for its potential as an anticancer therapeutic agent.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. The presence of electron-withdrawing groups such as chlorine enhances its reactivity and binding capabilities, which is critical for its pharmacological effects.

Molecular Docking Studies

Molecular docking analyses have been conducted to evaluate the binding interactions of 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one with various biological targets. These studies reveal that the compound exhibits favorable binding energies, indicating its potential efficacy as an antimicrobial and anticancer agent .

Comparative Analysis

A comparative study of similar compounds highlights the unique structural features that contribute to the biological activity of 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one. The presence of both chlorinated aromatic rings is pivotal in enhancing its interaction with biological macromolecules.

Table 2: Comparative Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one | High | Moderate |

| Similar Compound A | Moderate | High |

| Similar Compound B | Low | Moderate |

Q & A

Q. What are the standard synthetic methodologies for preparing 1-(4-chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one, and how can reaction purity be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation, where 4-chloroacetophenone reacts with 5-chlorothiophene-2-carbaldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol. Key steps include:

- Reagent ratios : A 1:1 molar ratio of ketone to aldehyde is critical to minimize side products .

- Purity control : Thin-layer chromatography (TLC) with hexane:ethyl acetate (7:3) is used to monitor reaction progress. Recrystallization from ethanol or methanol improves purity .

- Acid catalysis : Glacial acetic acid may be added to enhance condensation efficiency in some protocols .

Q. How are spectroscopic techniques (IR, NMR) employed to confirm the structure of this chalcone derivative?

- IR spectroscopy : Peaks at ~1645–1650 cm⁻¹ confirm the α,β-unsaturated ketone (C=O stretch), while C-Cl stretches appear at 750–800 cm⁻¹. Thiophene C-S vibrations are observed at ~680–700 cm⁻¹ .

- ¹H NMR : Trans coupling constants (J = 15–16 Hz) between the α and β protons of the enone system confirm the E-configuration. Aromatic protons from the 4-chlorophenyl and 5-chlorothiophenyl groups resonate at δ 7.3–7.8 ppm, with distinct splitting patterns .

Q. What methodologies are used to evaluate the biological activity of this compound, such as antimicrobial or antioxidant potential?

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin/fluconazole as positive controls .

- Antioxidant screening : DPPH radical scavenging assays at concentrations of 10–100 µg/mL, compared to ascorbic acid .

Advanced Research Questions

Q. How do crystallographic studies (e.g., XRD) and computational methods (DFT) resolve structural ambiguities in this compound?

- XRD analysis : Single-crystal X-ray diffraction reveals bond lengths (C=O: ~1.22 Å), dihedral angles between aromatic rings (e.g., 15–25°), and intermolecular interactions (C–H⋯O, π-π stacking). SHELXL is commonly used for refinement .

- DFT calculations : Optimized geometries at the B3LYP/6-311G(d,p) level correlate with experimental data. HOMO-LUMO gaps (~4.5 eV) predict charge-transfer properties relevant to optical applications .

Q. What challenges arise in achieving regioselectivity during synthesis, and how can tautomerization or co-crystallization be addressed?

- Tautomerization : Keto-enol tautomerism may occur under acidic conditions. Stabilization requires inert atmospheres (N₂) and low-temperature recrystallization .

- Co-crystallization : Unintended co-crystals (e.g., with enol forms) are identified via XRD and mitigated by adjusting solvent polarity (e.g., using DMF instead of ethanol) .

Q. How do substituents (e.g., Cl, thiophene) influence the nonlinear optical (NLO) properties of this chalcone?

- Hyperpolarizability (β) : Electron-withdrawing groups (Cl) enhance NLO response. Z-scan measurements at 532 nm show third-order nonlinear susceptibility (χ³) values ~10⁻¹² esu, making it suitable for photonic devices .

- TD-DFT simulations : Predict UV-Vis absorption maxima (~350 nm) and charge-transfer transitions between thiophene and chlorophenyl moieties .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- pH stability : Degradation studies in buffers (pH 1–13) monitored via HPLC show maximal stability at pH 6–8. Acidic conditions promote hydrolysis of the enone system .

- Thermal stability : TGA-DSC analysis reveals decomposition onset at ~220°C, suggesting suitability for high-temperature applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.